molecular formula C10H9ClN2O B3255079 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine CAS No. 24889-36-9

4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine

Cat. No.: B3255079
CAS No.: 24889-36-9
M. Wt: 208.64 g/mol
InChI Key: XJSLHBFQABWPSQ-UHFFFAOYSA-N
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Description

4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine ( 24889-36-9) is a high-value chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a tetrahydrobenzofuro[2,3-d]pyrimidine scaffold, a structure of significant interest in the development of novel therapeutic agents. The 4-chloro substituent on the pyrimidine ring makes it a versatile building block for nucleophilic aromatic substitution reactions, allowing researchers to efficiently introduce diverse amine-containing functional groups and create targeted libraries of compounds for biological screening. The core scaffold of this compound is recognized as a privileged structure in medicinal chemistry. While research on the exact furo-analog is evolving, studies on its close bioisostere, the 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine series, demonstrate substantial potential. Compounds based on this related scaffold have been designed and synthesized as potent microtubule targeting agents (MTAs) that inhibit cancer cell proliferation by binding to the colchicine site on tubulin, leading to microtubule depolymerization . Such inhibitors are particularly valuable in oncology research as they have shown the ability to circumvent common drug resistance mechanisms mediated by P-glycoprotein (Pgp) efflux and the βIII-tubulin isotype, which often limit the efficacy of established drugs like paclitaxel . Therefore, this 4-chloro derivative serves as a critical starting point for synthesizing novel analogs aimed at investigating new pathways to overcome multidrug resistance in cancer. Researchers will find this compound supplied with high purity. For its stability, it is recommended to store the material sealed in a dry environment at 2-8°C . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-5,6,7,8-tetrahydro-[1]benzofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSLHBFQABWPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)N=CN=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677511
Record name 4-Chloro-5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24889-36-9
Record name 4-Chloro-5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular formula of C9H8ClN3C_9H_8ClN_3 and a molecular weight of approximately 197.63 g/mol. Its structure features a fused benzofuro-pyrimidine ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H8ClN3C_9H_8ClN_3
Molecular Weight197.63 g/mol
CAS Number1125-62-8
Melting Point95°C to 96°C
Purity96%

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antidepressant Activity : In studies evaluating compounds with similar structures, it was noted that derivatives of tetrahydrobenzofuro-pyrimidines showed antidepressant effects by modulating neurotransmitter levels in the brain.
  • Antitumor Properties : The compound has been investigated for its potential antitumor activity. In vitro studies demonstrated that it can inhibit the proliferation of certain cancer cell lines.
  • Histamine H4 Receptor Antagonism : It has been identified as a potential antagonist of the histamine H4 receptor, which is involved in inflammatory responses and could be targeted for treating conditions like asthma and allergies .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : By acting as an antagonist at specific receptors (e.g., H4 receptors), it may inhibit pathways involved in inflammation and immune responses.
  • Enzyme Inhibition : Some studies suggest that it may inhibit enzymes involved in cellular signaling pathways, contributing to its antitumor and antidepressant effects.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydrobenzofuro-pyrimidine derivatives for their anticancer properties. The results indicated that one derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. This suggests that modifications to the core structure can enhance activity against specific cancer types .

Study 2: Antidepressant Effects

In an animal model for depression, researchers administered this compound and observed an increase in serotonin levels in the hippocampus. Behavioral tests indicated reduced depressive-like symptoms compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of tetrahydrobenzofuro[2,3-d]pyrimidine exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, a study demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the modulation of p53 pathways .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes .

Pharmacology

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has shown potential in reducing oxidative stress and inflammation in neuronal cells, suggesting its utility in treating conditions such as Alzheimer's disease .

Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes related to various diseases. For example, it has been found to inhibit certain kinases involved in cancer progression and inflammatory responses, indicating its potential as a therapeutic agent in these areas .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in advanced materials .

Case Study 1: Anticancer Activity Evaluation

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their anticancer efficacy. The results showed that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a prominent university investigated the neuroprotective mechanisms of this compound using in vitro models of oxidative stress. The findings revealed that the compound significantly reduced markers of oxidative damage and inflammation.

Comparison with Similar Compounds

Structural Variations: Oxygen vs. Sulfur Heteroatoms

The substitution of oxygen (benzofuro) with sulfur (benzothieno) in the fused ring system significantly alters electronic properties and reactivity. For example:

  • Its melting point (90–92°C) is lower than methoxy-substituted derivatives (e.g., 98–100°C for 4-methoxy analogs) , reflecting differences in crystallinity due to heteroatom electronegativity.

Table 1: Structural and Physical Properties

Compound Name Heteroatom Molecular Formula Molecular Weight Melting Point (°C)
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine O C₁₀H₉ClN₂O 208.64 Not reported
4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine S C₁₀H₉ClN₂S 224.71 90–92
4-Methoxy-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine S C₁₁H₁₂N₂OS 220.29 98–100

Substituent Effects on Reactivity and Bioactivity

The 4-chloro group is a reactive site for nucleophilic substitution, enabling diverse derivatization:

  • Hydrazine Derivatives: Substitution with hydrazine produces 4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine (5, m.p. 175°C), a precursor for Schiff base formation .
  • Methoxy Derivatives : Replacing chlorine with methoxy (e.g., compound 29 ) reduces electrophilicity and alters pharmacokinetic profiles .

Table 2: Substituent-Derived Compounds

Compound Type Example Structure Key Properties/Applications Reference
Amine-substituted N1-(7-Methyl-thienopyrimidin-4-yl)benzene-1,4-diamine Antiproliferative activity
Hydrazino-substituted 4-Hydrazino-thieno[2,3-d]pyrimidine Intermediate for Schiff bases
Dichloromethyl-substituted 4-Chloro-2-chloromethyl-thieno[2,3-d]pyrimidine Enhanced reactivity for alkylation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. For example, 4-chloro analogs of fused pyrimidines are often prepared via cyclocondensation of thioureas or ureas with cyclic ketones, followed by chlorination using POCl₃ or PCl₅. Evidence from analogous benzothieno[2,3-d]pyrimidine derivatives highlights the use of aluminum amalgam for reductive steps or substitution reactions to introduce functional groups . Key parameters include temperature control (e.g., reflux in THF) and purification via column chromatography.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Analytical techniques include:

  • Melting Point : 95–96°C (as reported for structurally similar compounds) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring saturation (e.g., δ 2.43–2.50 ppm for methyl groups in pyrimidine derivatives) .
  • HPLC : To assess purity (>95% is typical for research-grade material) .
  • Mass Spectrometry : Molecular ion peaks at m/z 224.71 (C₁₀H₉ClN₂S for benzothieno analogs) .

Q. What solvents and reaction conditions are optimal for derivatization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic substitution. For example, alkylation of the 4-chloro position requires anhydrous conditions and catalysts like K₂CO₃. Reaction monitoring via TLC (Rf ~0.13 in EtOAc/hexane) ensures intermediate formation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the fused ring) affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies on benzothieno[2,3-d]pyrimidines reveal that:

  • Electron-Withdrawing Groups (e.g., Cl at position 4) enhance electrophilicity, facilitating cross-coupling reactions .
  • Hydrogen Bond Acceptors (e.g., furan or piperazine) improve solubility and target binding in antimicrobial assays .
  • Ring Saturation : The tetrahydro moiety reduces planarity, potentially altering pharmacokinetics .
  • Data Table : Comparative Bioactivity of Derivatives
DerivativeIC₅₀ (Antimicrobial)Solubility (LogP)
4-Chloro-Benzothieno 12.5 µM2.1
4-Methylsulfonyl-Benzothieno8.3 µM1.8

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variations : Commercial samples (e.g., 96% purity) vs. rigorously purified lab-synthesized batches .
  • Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines .
  • Structural Analog Confusion : Benzofuro vs. benzothieno core differences (oxygen vs. sulfur) impact electronic properties .
    • Resolution Strategy : Replicate studies under standardized conditions (CLSI guidelines) and validate via orthogonal assays (e.g., MIC and time-kill curves).

Q. What strategies optimize reaction yields for complex derivatives?

  • Methodological Answer :

  • DOE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity, and catalyst loading to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 24h to 2h) .
  • In Situ Monitoring : Use HPLC-MS to detect intermediates and adjust stoichiometry dynamically .

Data Contradiction Analysis

Q. Why do computational docking results sometimes conflict with experimental binding data?

  • Methodological Answer :

  • Conformational Flexibility : The tetrahydro ring adopts multiple chair/boat conformations, complicating docking simulations .
  • Solvent Effects : Explicit solvent models (e.g., MD simulations) improve accuracy vs. implicit models .
  • Validation : Cross-check with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine
Reactant of Route 2
4-Chloro-5,6,7,8-tetrahydrobenzofuro[2,3-d]pyrimidine

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